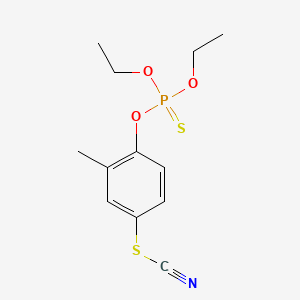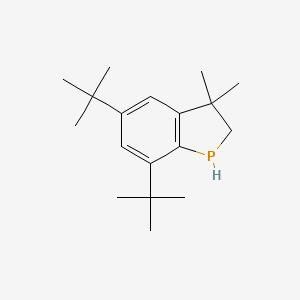silane CAS No. 80422-55-5](/img/structure/B14427335.png)
[(1,3-Dichlorobut-1-en-2-yl)oxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Dichlorobut-1-en-2-yl)oxysilane is an organosilicon compound characterized by the presence of a dichlorobutene moiety attached to a trimethylsilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dichlorobut-1-en-2-yl)oxysilane typically involves the reaction of 1,3-dichlorobut-1-ene with trimethylsilanol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction can be represented as follows:
1,3-Dichlorobut-1-ene+Trimethylsilanol→(1,3-Dichlorobut-1-en-2-yl)oxysilane
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(1,3-Dichlorobut-1-en-2-yl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the dichlorobutene moiety can be substituted by other nucleophiles.
Addition Reactions: The double bond in the butene moiety can participate in addition reactions with electrophiles.
Hydrolysis: The silane group can be hydrolyzed in the presence of water or aqueous acids.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium cyanide, and other nucleophiles can be used for substitution reactions.
Electrophiles: Bromine, chlorine, and other electrophiles can be used for addition reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions can facilitate the hydrolysis of the silane group.
Major Products
Substitution Products: Compounds with different substituents replacing the chlorine atoms.
Addition Products: Compounds with additional groups added across the double bond.
Hydrolysis Products: Silanols and other hydrolyzed derivatives.
Wissenschaftliche Forschungsanwendungen
(1,3-Dichlorobut-1-en-2-yl)oxysilane has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Utilized in the preparation of silicon-based materials with unique properties.
Pharmaceuticals: Investigated for potential use in drug development and delivery systems.
Wirkmechanismus
The mechanism of action of (1,3-Dichlorobut-1-en-2-yl)oxysilane involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The dichlorobutene moiety can participate in nucleophilic substitution and electrophilic addition reactions, while the silane group can undergo hydrolysis. These reactions enable the compound to interact with different molecular targets and pathways, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1,1-Dimethyl-2-propynyl)oxysilane
- (1,4-Dichlorobut-2-en-2-yl)oxysilane)
- (1,3-Dichlorobut-2-en-2-yl)oxysilane)
Uniqueness
(1,3-Dichlorobut-1-en-2-yl)oxysilane is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and properties. The presence of both a dichlorobutene moiety and a trimethylsilane group allows for a wide range of chemical transformations and applications that may not be possible with similar compounds.
Eigenschaften
CAS-Nummer |
80422-55-5 |
|---|---|
Molekularformel |
C7H14Cl2OSi |
Molekulargewicht |
213.17 g/mol |
IUPAC-Name |
1,3-dichlorobut-1-en-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C7H14Cl2OSi/c1-6(9)7(5-8)10-11(2,3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
FMXRGENZKPYBNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=CCl)O[Si](C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14427288.png)
![3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol](/img/structure/B14427292.png)

![(8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14427307.png)
![(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline](/img/structure/B14427312.png)

![N'-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14427319.png)



